molecular formula C10H8FNO B1359698 (6-Fluoroquinolin-2-yl)methanol CAS No. 165111-37-5

(6-Fluoroquinolin-2-yl)methanol

Cat. No.: B1359698
CAS No.: 165111-37-5
M. Wt: 177.17 g/mol
InChI Key: BPBYTQJELFYUOP-UHFFFAOYSA-N
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Description

(6-Fluoroquinolin-2-yl)methanol is a fluorinated quinoline derivative The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties

Biochemical Analysis

Biochemical Properties

(6-Fluoroquinolin-2-yl)methanol plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. One of the key interactions is with bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria. By inhibiting this enzyme, this compound exhibits potent antibacterial activity . Additionally, it interacts with topoisomerase II, an enzyme involved in DNA unwinding, thereby affecting cellular processes such as DNA replication and transcription . These interactions highlight the compound’s potential as an antibacterial and anticancer agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it disrupts DNA replication by inhibiting DNA-gyrase, leading to cell death . In mammalian cells, particularly cancer cells, it inhibits topoisomerase II, resulting in the suppression of cell proliferation and induction of apoptosis . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a versatile compound for studying cellular functions and developing therapeutic strategies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluorine atom at the 6th position enhances its binding affinity to enzymes like DNA-gyrase and topoisomerase II . By binding to the active sites of these enzymes, it inhibits their catalytic activity, leading to the disruption of DNA processes. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under controlled conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies in animal models have also demonstrated its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound exhibits significant antibacterial and anticancer activity without causing adverse effects . At higher doses, it can lead to toxicity and adverse reactions, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage levels to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolites include hydroxylated and demethylated derivatives, which are further conjugated with glucuronic acid for excretion . These metabolic pathways highlight the compound’s potential for drug development and its interactions with metabolic enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is predominantly localized in the nucleus and mitochondria, where it interacts with DNA and mitochondrial enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments . The subcellular distribution of the compound is essential for understanding its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoroquinolin-2-yl)methanol typically involves the fluorination of quinoline derivatives. One common method includes the nucleophilic substitution of a halogen atom with a fluorine atom. Cyclization and cycloaddition reactions are also employed to introduce the fluorine atom into the quinoline ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using fluorinating agents. The process is optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (6-Fluoroquinolin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(6-Fluoroquinolin-2-yl)methanol has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex fluorinated quinoline derivatives.

    Biology: The compound exhibits potential antibacterial and antiviral activities, making it a candidate for drug development.

    Medicine: Its derivatives are explored for their antimalarial and anticancer properties.

    Industry: Used in the development of liquid crystals and dyes for electronic displays

Comparison with Similar Compounds

Uniqueness: (6-Fluoroquinolin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 6-position of the quinoline ring enhances its reactivity and potential for functionalization compared to other quinoline derivatives .

Properties

IUPAC Name

(6-fluoroquinolin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBYTQJELFYUOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)CO)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633348
Record name (6-Fluoroquinolin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165111-37-5
Record name 6-Fluoro-2-quinolinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165111-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Fluoroquinolin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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